molecular formula C25H21NO5S2 B3019573 Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 1223811-95-7

Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B3019573
CAS No.: 1223811-95-7
M. Wt: 479.57
InChI Key: PQUPAWBUCCNQHI-UHFFFAOYSA-N
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Description

Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of the methyl, phenyl, and sulfamoyl groups through various reactions such as Friedel-Crafts acylation, sulfonation, and esterification.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfamoyl group to form amines.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfamoyl group can produce primary or secondary amines.

Scientific Research Applications

Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with Cellular Membranes: Affecting membrane fluidity and permeability.

    Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can lead to cellular damage or signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-di(4-methoxyphenyl)thiophene-2-carboxylate: Similar structure with methoxy groups instead of methyl and phenoxy groups.

    Methyl 4-(4-methoxyphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Biological Activity

Methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C25_{25}H21_{21}N\O5_5S2_2
Molecular Weight: 479.6 g/mol
CAS Number: 1223811-95-7

The compound features a thiophene ring with various functional groups, including a methyl group, phenoxy group, and a sulfamoyl group. These structural components contribute to its unique biological activity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Interaction: The compound may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
  • Cell Membrane Interaction: It could affect cellular membranes' fluidity and permeability, thereby altering cellular functions.
  • Oxidative Stress Induction: The generation of reactive oxygen species (ROS) may lead to cellular damage or trigger signaling pathways associated with stress responses.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of thiophene derivatives, including this compound. Its derivatives have demonstrated activity against various bacterial strains:

CompoundS. aureusE. coliB. subtilisS. typhosa
This compound++++++

In this table, the inhibition zones are categorized as follows:

  • (–) < 11 mm [inactive]
  • (+) 11–14 mm [weakly active]
  • (++) 15–18 mm [moderately active]

This indicates that the compound exhibits moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of thiophene derivatives have also been explored. This compound was evaluated for its effects on human cancer cell lines, particularly prostate cancer (PC-3). Preliminary results indicate that compounds with similar structures can inhibit cell proliferation, suggesting a potential role in cancer therapy .

Case Studies

  • Antimicrobial Evaluation : A study synthesized various thiophene derivatives and assessed their antibacterial activities using the disk diffusion method against standard bacterial strains. The results showed that certain modifications in the thiophene structure increased efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another investigation focused on the synthesis of thiophene derivatives and their cytotoxic effects on cancer cell lines. Compounds similar to this compound demonstrated significant inhibition of cell growth, indicating their potential as anticancer agents .

Properties

IUPAC Name

methyl 4-(4-methylphenyl)-3-[(4-phenoxyphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S2/c1-17-8-10-18(11-9-17)22-16-32-23(25(27)30-2)24(22)33(28,29)26-19-12-14-21(15-13-19)31-20-6-4-3-5-7-20/h3-16,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUPAWBUCCNQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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